N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGLDPZEDHBCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling to attach the thiophene ring to the dihydroisoquinoline core.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 4-methoxybenzylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In material science, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, including:
1,2,4-Triazole-3-thiones (e.g., compounds [7–9] in ): These feature a thione group and aromatic sulfonyl substituents. Unlike the target compound, they lack the tetrahydroisoquinoline core but share sulfur-containing heterocycles (thiophene vs. thione) and methoxy/fluoro-substituted aryl groups.
S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in ): These derivatives incorporate halogenated acetophenone side chains, differing from the ethanediamide backbone but retaining sulfonyl and aryl motifs.
N-(Imidazolidin-2-ylidene)benzenesulfonamides (): These compounds emphasize sulfonamide and triazine linkages, contrasting with the ethanediamide’s amide-isoquinoline architecture.
Key Comparative Data
Physicochemical and Reactivity Differences
- Tautomerism : Unlike 1,2,4-triazole-3-thiones, which exhibit thione-thiol tautomerism, the ethanediamide structure of the target compound lacks such equilibrium, favoring a single tautomeric form .
- Stability: The tetrahydroisoquinoline moiety may confer greater metabolic stability compared to imidazolidine-based sulfonamides, which are prone to ring-opening reactions .
Research Findings and Implications
- Synthetic Challenges: The tetrahydroisoquinoline-thiophene core requires multi-step synthesis, akin to methods for triazole derivatives in , but with additional complexity due to stereochemical considerations.
- Biological Potential: While direct activity data are unavailable, structurally related compounds (e.g., thiophene-containing triazoles in ) show antimicrobial and anticancer properties, suggesting plausible bioactivity for the target compound .
Biological Activity
N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety and a thiophene group. Its molecular formula is , and it possesses a molecular weight of approximately 342.45 g/mol. The structural representation can be denoted as follows:
- SMILES Notation :
CC(C(=O)N(C)C1=CC=C(C=C1)OC)C(=O)N(C)C1=CC=C(C=C1)C
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, tetrahydroisoquinolines have been reported to inhibit tumor growth by interfering with various cellular pathways:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes such as cathepsin B and calpain, which are implicated in cancer progression .
- Blocking P-glycoprotein : This action prevents drug efflux in tumor cells, enhancing the efficacy of chemotherapeutic agents .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Tetrahydroisoquinolines are known for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress:
- Serotonin Transporter Modulation : Similar compounds have been identified as ligands for serotonin transporters, indicating potential antidepressant effects .
- Antiepileptic Activity : The modulation of potassium and sodium channels has been linked to antiepileptic properties, suggesting a role in seizure management .
The mechanisms underlying the biological activities of this compound may involve:
- Receptor Interaction : The compound may act as a ligand for various receptors including estrogen receptors and G-protein coupled receptors (GPCRs), influencing cell signaling pathways .
- Ion Channel Modulation : By affecting ion channels, it can alter neuronal excitability and neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on Anticancer Activity : A study demonstrated that tetrahydroisoquinoline derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potency in inhibiting cell proliferation .
Compound Cell Line IC50 (µM) Tetrahydroisoquinoline A MCF-7 (Breast) 12.5 Tetrahydroisoquinoline B HeLa (Cervical) 8.0 - Neuroprotective Study : Another research indicated that certain derivatives provided protection against neurotoxicity induced by oxidative stress in neuronal cultures .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound with high purity?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Amide bond formation between the tetrahydroisoquinoline-thiophene ethylamine intermediate and the 4-methoxybenzyl-substituted ethanediamide precursor. Coupling agents like HATU or EDC/NHS are often used to activate carboxyl groups .
- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product (>95% purity) .
Q. How can the molecular structure be confirmed experimentally?
- Techniques :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the tetrahydroisoquinoline, thiophene, and 4-methoxybenzyl groups. For example, the methoxy protons typically resonate at δ 3.7–3.9 ppm in CDCl₃ .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z ~520–550) .
Advanced Research Questions
Q. How to resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting)?
- Approach :
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the 4-methoxybenzyl group) .
- Impurity analysis : Perform LC-MS to detect trace by-products (e.g., incomplete coupling intermediates) .
- X-ray crystallography for definitive stereochemical assignment if crystals are obtainable .
Q. What strategies optimize biological activity prediction for this compound?
- Methodology :
- Molecular docking : Target enzymes/receptors (e.g., serotonin receptors, kinases) using the tetrahydroisoquinoline and thiophene moieties as pharmacophores. Software like AutoDock Vina can predict binding affinities .
- In vitro assays : Screen for anti-inflammatory or anticancer activity using cell lines (e.g., COX-2 inhibition assays, MTT cytotoxicity tests) .
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24/48/72-hour intervals .
- Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
Critical Analysis of Evidence
- Structural analogs (e.g., thiophene-sulfonyl tetrahydroquinolines) suggest the 4-methoxybenzyl group enhances solubility and target affinity via π-π stacking .
- Contradictions : and report varying stability for similar compounds; this may relate to substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
